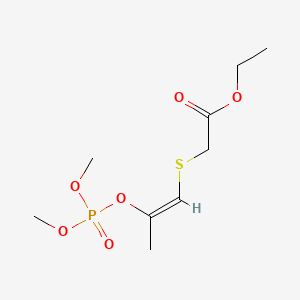
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity. It is commonly used in the synthesis of other chemical compounds and has significant applications in agriculture, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate typically involves the reaction of ethyl acetate with dimethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process involves the use of high-purity reagents and solvents to minimize impurities and enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and herbicides, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)acetate can be compared with other similar organophosphorus compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl ((2-((diethoxyphosphinyl)oxy)-1-propenyl)thio)acetate: Similar structure but with diethoxy groups instead of dimethoxy groups.
Ethyl ((2-((dimethoxyphosphinyl)oxy)-1-propenyl)thio)propionate: Similar structure but with a propionate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
4195-96-4 |
|---|---|
Molekularformel |
C9H17O6PS |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
ethyl 2-[(Z)-2-dimethoxyphosphoryloxyprop-1-enyl]sulfanylacetate |
InChI |
InChI=1S/C9H17O6PS/c1-5-14-9(10)7-17-6-8(2)15-16(11,12-3)13-4/h6H,5,7H2,1-4H3/b8-6- |
InChI-Schlüssel |
VSOYGMCILFCTOU-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)CS/C=C(/C)\OP(=O)(OC)OC |
Kanonische SMILES |
CCOC(=O)CSC=C(C)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

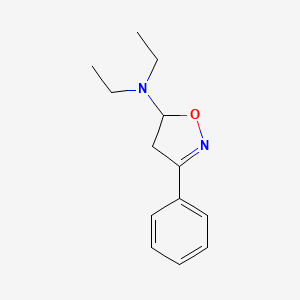

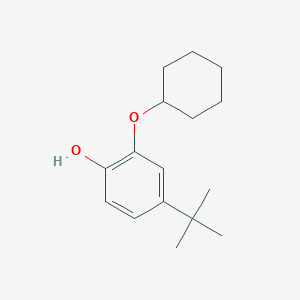
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
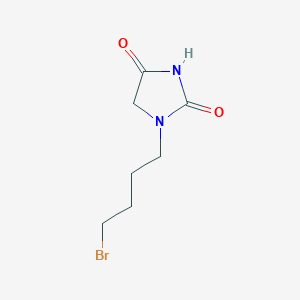


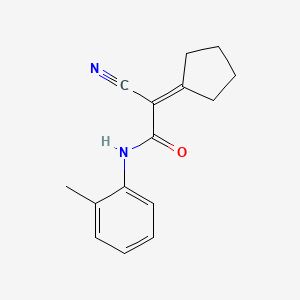
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
![6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14143945.png)
